
Tubulysin
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Description
Tubulysin is a useful research compound. Its molecular formula is C44H67N5O9S and its molecular weight is 842.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cytotoxicity Against Cancer Cell Lines
Tubulysin exhibits remarkable cytotoxicity across a range of human cancer cell lines, including:
- Breast Cancer
- Lung Cancer
- Colon Cancer
- Ovarian Cancer
- Prostate Cancer
The compound has shown effectiveness even in multidrug-resistant carcinoma models, making it a valuable candidate for targeted therapies .
Antibody-Drug Conjugates (ADCs)
This compound is being explored as a payload in ADCs due to its potent activity and ability to overcome resistance mechanisms commonly seen in conventional therapies. For instance, the conjugate EC1456 combines this compound with folate targeting, showing efficacy against FR-positive tumors while maintaining activity in drug-resistant models .
Preclinical Evaluations
- Study on EC1456 : This study highlighted the efficacy of a folate-tubulysin conjugate in treating large subcutaneous tumors and its potential to overcome resistance to standard chemotherapeutic agents. The results indicated that EC1456 could be a promising candidate for clinical trials due to its curative effects against tumors resistant to other treatments .
- Optimization of ADCs : Research focused on enhancing the metabolic stability of this compound-based ADCs by modifying the linker systems used for conjugation. These modifications led to ADCs that retained potency while reducing toxicity, showcasing this compound's versatility as an ADC payload .
Synthesis and Derivatives
Recent studies have synthesized various analogs of this compound, such as tubugi-1, which demonstrated high antitumor activity against melanoma cells through unique apoptotic pathways . These derivatives are crucial for improving therapeutic indices and minimizing side effects associated with traditional chemotherapy.
Data Tables
Application Area | Description | Examples |
---|---|---|
Microtubule Inhibition | Disruption of cytoskeleton leading to apoptosis | This compound A, B |
Antibody-Drug Conjugates (ADCs) | Targeted delivery systems combining antibodies with this compound | EC1456 |
Resistance Overcoming | Effective against multidrug-resistant cancer cells | This compound-based ADCs |
Novel Derivatives | Enhanced efficacy and reduced toxicity through structural modifications | Tubugi-1 |
Properties
Molecular Formula |
C44H67N5O9S |
---|---|
Molecular Weight |
842.1 g/mol |
IUPAC Name |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-(4-methylphenyl)pentanoic acid |
InChI |
InChI=1S/C44H67N5O9S/c1-11-29(7)39(47-41(53)35-14-12-13-19-48(35)10)43(54)49(25-57-38(51)20-26(2)3)36(27(4)5)23-37(58-31(9)50)42-46-34(24-59-42)40(52)45-33(21-30(8)44(55)56)22-32-17-15-28(6)16-18-32/h15-18,24,26-27,29-30,33,35-37,39H,11-14,19-23,25H2,1-10H3,(H,45,52)(H,47,53)(H,55,56)/t29-,30-,33+,35+,36+,37+,39-/m0/s1 |
InChI Key |
DLKUYSQUHXBYPB-NSSHGSRYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)C)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C |
Canonical SMILES |
CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)C)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.